15-cis-4,4'-Diapophytoene is a carotenoid compound characterized by its unique molecular structure, which includes a series of conjugated double bonds and a specific cis configuration at the 15th position. Its chemical formula is and it belongs to the class of compounds known as tetraterpenoids, which are derived from the isoprenoid pathway. This compound plays a pivotal role in the biosynthesis of various carotenoids, acting as an intermediate in the metabolic pathways of certain bacteria, particularly those involved in photosynthesis and pigment production .
In biological systems, 15-cis-4,4'-diapophytoene exhibits significant activity as a precursor in the biosynthesis of carotenoids. Carotenoids are essential for various biological functions, including light absorption for photosynthesis and protection against oxidative stress. Additionally, they contribute to the coloration in many organisms and have been shown to possess antioxidant properties that may help mitigate cellular damage .
The synthesis of 15-cis-4,4'-diapophytoene can occur through both natural biosynthetic pathways and synthetic organic chemistry methods. In nature, it is primarily synthesized via the mevalonate pathway or the methylerythritol phosphate pathway in certain bacteria. Synthetic methods may involve multi-step reactions starting from simpler organic compounds or through total synthesis approaches that utilize various reagents and catalysts to achieve the desired molecular structure .
15-cis-4,4'-Diapophytoene has several applications in research and industry:
Studies have shown that 15-cis-4,4'-diapophytoene interacts with various enzymes involved in carotenoid metabolism. Its role as a substrate for desaturases highlights its importance in metabolic pathways leading to more complex carotenoids. Additionally, research indicates that this compound may interact with cellular membranes and other biomolecules, influencing their stability and function .
Several compounds are structurally similar to 15-cis-4,4'-diapophytoene. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| All-trans-4,4'-diapophytoene | All double bonds in trans configuration | Precursor to various carotenoids |
| All-trans-lycopene | Contains 11 conjugated double bonds | Known for its potent antioxidant properties |
| Beta-carotene | Composed of two retinyl groups | Widely recognized for its role in vitamin A synthesis |
| Zeaxanthin | Contains an additional hydroxyl group | Important for eye health and vision |
What sets 15-cis-4,4'-diapophytoene apart from these similar compounds is its specific cis configuration at the 15th position. This structural difference influences its reactivity and function within metabolic pathways. Its role as an intermediate in bacterial carotenoid biosynthesis further emphasizes its uniqueness compared to other more widely studied carotenoids like beta-carotene and lycopene .
15-cis-4,4'-diapophytoene (C₃₀H₄₈) is a triterpenoid carotenoid characterized by a 30-carbon skeleton derived from two farnesyl diphosphate (FPP) molecules. Its structure features seven conjugated double bonds with specific stereochemical configurations: a cis (Z) geometry at position 15 and trans (E) geometries at positions 9, 13, 9', and 13'. The IUPAC name, (6E,10E,12Z,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,12,14,18,22-heptaene, reflects this arrangement.
The compound’s SMILES notation (CC(=CCC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)C) and InChIKey (NXJJBCPAGHGVJC-LIKFLUFESA-N) further confirm its isomeric uniqueness. Unlike C₄₀ carotenoids (e.g., phytoene), which originate from geranylgeranyl diphosphate (GGPP), 15-cis-4,4'-diapophytoene is biosynthesized via FPP condensation, making it a hallmark of C₃₀ carotenoid pathways.
| Feature | 15-cis-4,4'-Diapophytoene | Phytoene (C₄₀) | Squalene |
|---|---|---|---|
| Carbon skeleton | C₃₀ | C₄₀ | C₃₀ |
| Double bonds | 7 conjugated | 3 conjugated | 6 non-conjugated |
| Precursor | Farnesyl diphosphate | GGPP | Farnesyl diphosphate |
| Biosynthetic role | Carotenoid intermediate | Carotenoid precursor | Triterpene precursor |
The discovery of 15-cis-4,4'-diapophytoene is tied to studies of Staphylococcus aureus pigmentation. In 1994, Pelz et al. identified the crtM and crtN genes in S. aureus, which encode dehydrosqualene synthase and desaturase, respectively. These enzymes catalyze the conversion of FPP to 4,4'-diaponeurosporene, with 15-cis-4,4'-diapophytoene as the first intermediate.
Further work in 2005 revealed that the golden pigment staphyloxanthin—critical for S. aureus virulence—originates from this pathway. The compound’s role as a membrane-bound antioxidant was later linked to bacterial resistance against host oxidative stress.
15-cis-4,4'-diapophytoene occupies a central position in C₃₀ carotenoid biosynthesis:
Formation:
Desaturation:
Downstream Modifications:
| Enzyme | Gene | Function | Product |
|---|---|---|---|
| CrtM | crtM | Condenses FPP into 15-cis-4,4'-diapophytoene | Dehydrosqualene |
| CrtN | crtN | Desaturates dehydrosqualene | 4,4'-diaponeurosporene |
| CrtP | crtP | Oxidizes terminal methyl group | 4,4'-diaponeurosporenoic acid |
| CrtQ/CrtO | crtQ/O | Glycosylate and acylate intermediates | Staphyloxanthin |
This pathway not only illuminates bacterial adaptation mechanisms but also offers biotechnological potential. For instance, heterologous expression of crtM in Bacillus subtilis enhances squalene production, suggesting industrial applications.
The initial step in 15-cis-4,4'-diapophytoene biosynthesis involves the condensation of two farnesyl diphosphate molecules catalyzed by the enzyme CrtM (4,4'-diapophytoene synthase) [1] [2]. This enzyme belongs to the squalene synthase-like family and catalyzes a head-to-head condensation reaction that fundamentally differs from the typical head-to-tail condensations observed in most isoprenoid biosynthetic pathways [3] [4].
CrtM operates through a complex two-step mechanism involving the formation of presqualene diphosphate as an intermediate [3] [5]. The enzyme exhibits remarkable structural similarity to human squalene synthase, with a root-mean-square deviation of 5.5 Å between the carbon alpha atoms when the structures are superimposed [6]. This structural conservation reflects the evolutionary relationship between these head-to-head terpene synthases and underscores the mechanistic similarities in their catalytic processes.
The catalytic mechanism begins with the ionization of farnesyl diphosphate in the allylic donor site through the abstraction of diphosphate by a divalent metal ion cluster [3] [5]. This ionization generates a primary carbocation that subsequently moves down into the protein interior to react with the C2,3 double bond of the prenyl acceptor farnesyl diphosphate molecule. The reaction proceeds through the formation of a cyclopropylcarbinyl diphosphate intermediate, presqualene diphosphate, which undergoes a complex rearrangement followed by loss of diphosphate to yield the final product, 15-cis-4,4'-diapophytoene [3] [5].
Crystal structure analysis of CrtM complexed with farnesyl thiodiphosphate reveals the presence of two distinct substrate binding sites designated as S1 and S2 [3]. The S1 site accommodates the allylic donor substrate, while the S2 site binds the prenyl acceptor. The enzyme contains two conserved aspartate-rich motifs that coordinate with magnesium ions, creating the metal cluster essential for diphosphate abstraction and catalysis [3] [4]. The requirement for manganese ions as cofactors distinguishes CrtM from many other prenyltransferases and reflects the specific structural requirements for head-to-head condensation [1].
Recent studies have demonstrated the promiscuity of CrtM beyond its primary function in dehydrosqualene synthesis [7] [8]. When expressed in vitro or in heterologous bacterial systems, CrtM can produce squalene, dehydrosqualene, and even phytoene, indicating flexibility in its active site architecture [8]. This enzymatic promiscuity has been exploited in synthetic biology applications for the production of novel carotenoid backbones with extended carbon chain lengths [9] [10].
The enzyme exhibits molecular weight values ranging from 30.1 to 34.3 kilodaltons depending on the bacterial strain, with the Staphylococcus aureus variant comprising 254 amino acids [11] [4]. Kinetic studies reveal that CrtM demonstrates significantly higher squalene production capacity compared to conventional squalene synthases, with approximately 2.4-fold increased yield under certain conditions [8]. This enhanced catalytic efficiency positions CrtM as a potential biotechnological tool for triterpene production in engineered cell factories.
The CrtN desaturase (4,4'-diapophytoene desaturase) represents a crucial enzyme in the biosynthetic pathway, responsible for the sequential introduction of double bonds into the 15-cis-4,4'-diapophytoene substrate [12] [11]. This enzyme belongs to the flavin adenine dinucleotide-dependent desaturase family and catalyzes up to four consecutive desaturation reactions, transforming the colorless substrate into progressively more conjugated and chromophoric products [13] [14].
CrtN exhibits structural homology with phytoene desaturases and shares significant sequence similarity with protoporphyrinogen oxidoreductases and monoamine oxidases [14]. The enzyme possesses a classical flavin adenine dinucleotide-binding domain at its amino terminus, which is essential for its oxidative function [11] [14]. The molecular weight of CrtN is approximately 50.9 kilodaltons, comprising 448 amino acids in the Staphylococcus aureus variant [11].
The sequential desaturation mechanism proceeds through four distinct steps, each requiring one molecule of flavin adenine dinucleotide as an electron acceptor [12] [13]. The first desaturation converts 15-cis-4,4'-diapophytoene to all-trans-4,4'-diapophytofluene, introducing the initial double bond and initiating the formation of the conjugated system [12]. The second step transforms all-trans-4,4'-diapophytofluene to all-trans-4,4'-diapo-zeta-carotene, further extending the conjugation and producing a pale yellow coloration [12].
The third desaturation reaction converts all-trans-4,4'-diapo-zeta-carotene to all-trans-4,4'-diaponeurosporene, which represents the primary yellow intermediate in Staphylococcus aureus [12] [11]. This step is particularly significant as 4,4'-diaponeurosporene serves as the major pigment component in many staphylococcal strains and provides the characteristic golden coloration associated with Staphylococcus aureus [2] [6]. The fourth and optional desaturation step can produce all-trans-4,4'-diapolycopene, though this reaction is primarily observed under in vitro conditions rather than in vivo bacterial systems [13].
Each desaturation step involves the stereospecific removal of two hydrogen atoms from specific carbon positions, coupled with the reduction of flavin adenine dinucleotide to flavin adenine dinucleotide dihydride [12]. The enzyme requires molecular oxygen as the terminal electron acceptor under aerobic conditions, though quinones can serve as alternative electron acceptors during anaerobic growth [14]. This flexibility in electron acceptor utilization allows Staphylococcus aureus to maintain carotenoid biosynthesis under various environmental conditions.
Kinetic analysis of CrtN reveals distinct catalytic properties that influence the distribution of desaturated products [15] [16]. The enzyme demonstrates varying affinities for its sequential substrates, with the initial desaturation steps generally proceeding more rapidly than the later ones [17]. This kinetic behavior results in the accumulation of intermediate products, particularly 4,4'-diaponeurosporene, which explains why this compound represents the predominant carotenoid in most Staphylococcus aureus strains [11] [2].
The enzymatic activity of CrtN is subject to inhibition by various compounds, which has led to its identification as a potential target for antivirulence therapy [15] [18] [16]. Benzofuran-derived inhibitors and other small molecules can effectively block CrtN function, preventing pigment formation and increasing bacterial susceptibility to oxidative stress [15] [16]. These inhibitors typically exhibit submicromolar inhibition constants, demonstrating the potential for therapeutic intervention targeting this biosynthetic pathway [15].
The biosynthetic pathway of 15-cis-4,4'-diapophytoene exhibits multiple branching points that determine the final carotenoid products synthesized by bacterial cells [11] [2] [6]. These branching events are controlled by the expression levels and activities of downstream enzymes, creating a complex regulatory network that responds to environmental conditions and cellular metabolic demands.
The primary branching point occurs at the 4,4'-diaponeurosporene intermediate, which can follow several distinct metabolic routes [2] [19]. In the canonical staphyloxanthin biosynthetic pathway, 4,4'-diaponeurosporene undergoes oxidation by the CrtP enzyme, which introduces oxygen functionality at the terminal methyl group [2] [20]. This oxidation proceeds through an aldehyde intermediate, 4,4'-diaponeurosporen-4-al, which is subsequently converted to 4,4'-diaponeurosporenoic acid by the aldehyde dehydrogenase AldH [20].
The identification of AldH as a sixth enzyme in the staphyloxanthin biosynthetic pathway represents a significant advancement in understanding this metabolic network [20]. Located approximately 670 kilobase pairs from the main crtOPQMN gene cluster, the aldH gene encodes an enzyme specifically responsible for the oxidation of aldehyde intermediates to their corresponding carboxylic acids [20]. Deletion of aldH in Staphylococcus aureus completely abolishes staphyloxanthin formation and causes accumulation of 4,4'-diaponeurosporen-4-al, confirming its essential role in the pathway [20].
Following the formation of 4,4'-diaponeurosporenoic acid, the pathway branches again through the actions of CrtQ and CrtO enzymes [2] [19]. CrtQ functions as a glycosyltransferase that esterifies glucose at the C1 position with the carboxyl group of 4,4'-diaponeurosporenoic acid, producing glycosyl-4,4'-diaponeurosporenoate [2]. The final step involves CrtO, an acyltransferase that esterifies glucose at the C6 position with 12-methyltetradecanoic acid to yield the complete staphyloxanthin molecule [2].
Alternative branching pathways can lead to the formation of different carotenoid structures depending on the enzymatic complement present in specific bacterial strains [6] [21]. Some staphylococcal isolates exhibit incomplete staphyloxanthin biosynthesis, resulting in the accumulation of yellow intermediates such as 4,4'-diaponeurosporene or 4,4'-diaponeurosporenoic acid [6]. These variations in pigmentation patterns reflect differences in gene expression, enzyme activity, or the presence of mutations within the biosynthetic gene cluster.
The metabolic branching network also intersects with sterol biosynthesis through the potential conversion of 15-cis-4,4'-diapophytoene to squalene [22] [8]. While CrtM primarily produces dehydrosqualene, recent studies have demonstrated its capacity for squalene synthesis under specific conditions [8]. This enzymatic promiscuity creates a potential branch point that could divert carbon flux from carotenoid biosynthesis toward triterpene and sterol production, though the physiological relevance of this pathway in Staphylococcus aureus remains to be fully elucidated.
Regulatory control of metabolic branching occurs at multiple levels, including transcriptional regulation through the sigma B-dependent promoter upstream of the crtO gene [2] [6]. Environmental stress conditions activate sigma B, leading to increased expression of the entire crtOPQMN operon and enhanced carotenoid production [19]. This stress-responsive regulation ensures that protective carotenoid pigments are synthesized when bacteria encounter oxidative challenges, providing a survival advantage in host environments.